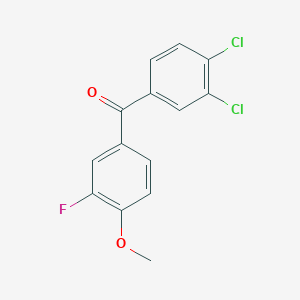

3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone

Description

3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone (CAS: 844885-37-6) is a halogenated benzophenone derivative with two chlorine atoms at positions 3 and 4 on one aromatic ring, and a fluorine atom and methoxy group at positions 3' and 4' on the second ring. This compound is primarily used in research and industrial applications, including pharmaceutical intermediates and materials science . Its synthesis involves multi-step halogenation and methoxylation reactions, though specific protocols are proprietary or discontinued .

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO2/c1-19-13-5-3-9(7-12(13)17)14(18)8-2-4-10(15)11(16)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCAMSCWZRHNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374178 | |

| Record name | 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-37-6 | |

| Record name | (3,4-Dichlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

- Reactants:

- Aromatic ketone precursor (e.g., substituted benzoyl chloride or trihalomethylbenzene)

- Aromatic compound bearing substituents (e.g., fluorinated and methoxylated phenyl rings)

- Catalyst: Anhydrous aluminum chloride (AlCl3)

- Solvent: Non-polar solvents such as 1,2-dichloroethane or neat conditions

- Conditions: Low temperature (0–5°C) during addition, followed by warming to room temperature (20–25°C) for reaction completion

- Work-up: Quenching with ice/water, filtration, drying, and recrystallization

Specifics for 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone

While direct literature on this exact compound's preparation is limited, analogous benzophenone derivatives with halogen and methoxy substitutions have been synthesized using the following approach:

- Step 1: Preparation of the acylating agent, such as 3,4-dichlorobenzoyl chloride or trihalomethylbenzene derivatives, which serve as electrophilic partners.

- Step 2: Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene or related substituted aromatic compounds with the acylating agent in the presence of AlCl3.

- Step 3: Controlled addition of reactants at low temperature to minimize side reactions and ensure regioselectivity.

- Step 4: Reaction monitoring by thin-layer chromatography (TLC) or other analytical methods to confirm completion.

- Step 5: Work-up involving quenching with ice water, filtration of the precipitated product, drying, and recrystallization from suitable solvents (e.g., dilute glacial acetic acid) to achieve high purity.

Example from Related Benzophenone Synthesis

A representative procedure for a related benzophenone (4-hydroxybenzophenone) involves:

| Parameter | Details |

|---|---|

| Catalyst | Anhydrous AlCl3 (0.11–0.15 mol) |

| Solvent | 1,2-Dichloroethane (80 ml) |

| Temperature (addition) | 0–5°C |

| Temperature (reaction) | 20–25°C |

| Reaction time | 3 hours |

| Work-up | Quench in ice/water, filtration, recrystallization |

| Yield | 78–90% |

| Purity | ~98% |

This method yields high selectivity with minimal isomer formation, which is critical for complex substituted benzophenones.

Analytical and Purification Techniques

- Characterization: NMR (1H, 13C, 2D NMR), mass spectrometry, IR spectroscopy, and melting point determination are standard to confirm structure and purity.

- Purification: Recrystallization from solvents such as dilute glacial acetic acid or hexane ensures removal of impurities and isolation of the target compound in high purity.

- Yield Optimization: Careful control of temperature, stoichiometry, and addition rates improves yield and selectivity.

Research Findings and Comparative Data

Studies on related benzophenone derivatives indicate:

- Friedel-Crafts acylation with substituted benzoyl chlorides and aromatic rings bearing electron-withdrawing or electron-donating groups proceeds efficiently with AlCl3 catalysts.

- Electron-donating groups like methoxy enhance the reactivity of the aromatic ring, facilitating acylation at specific positions.

- Halogen substituents (Cl, F) influence regioselectivity and can be introduced either via the acylating agent or the aromatic substrate.

- Yields typically range from 55% to 90%, depending on substituents and reaction conditions.

Summary Table of Preparation Parameters for Substituted Benzophenones

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Anhydrous AlCl3 (0.1–0.15 mol) | Lewis acid catalyst |

| Solvent | 1,2-Dichloroethane, neat conditions | Non-polar solvents preferred |

| Temperature (addition) | 0–5°C | Controls reaction rate and selectivity |

| Temperature (reaction) | 20–25°C | Ensures completion |

| Reaction time | 2–4 hours | Monitored by TLC or other methods |

| Work-up | Ice/water quench, filtration, recrystallization | Purification step |

| Yield | 55–90% | Dependent on substituents and conditions |

| Purity | >95% | Confirmed by NMR, MS, melting point |

Chemical Reactions Analysis

3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine atoms) on the benzene rings. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

Organic Synthesis

3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, including:

- Friedel-Crafts Acylation : This method is commonly employed for introducing acyl groups into aromatic compounds, showcasing the compound's utility in creating more complex molecules.

- Photochemical Reactions : The compound can act as a photocatalyst in photochemical fluorination processes, which are crucial for synthesizing fluorinated organic compounds.

Pharmaceutical Applications

Research indicates that this compound possesses significant biological activities that could be harnessed for pharmaceutical purposes:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Potential : Investigations into its interaction with biological macromolecules indicate that it may function as an inhibitor or modulator of specific enzymes or receptors involved in cancer pathways. Ongoing research aims to elucidate these mechanisms further.

Material Science

In material science, this compound is explored for its application in:

- Polymer Chemistry : The compound can be used to modify the properties of polymers through copolymerization or cross-linking reactions.

- Photonic Devices : Its photochemical properties make it suitable for use in photonic devices and as a component in organic light-emitting diodes (OLEDs) due to its ability to absorb and emit light efficiently.

Data Table: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| This compound | Distinct substitution pattern affects reactivity and potential applications |

| 2,5-Dichloro-3'-fluoro-4'-methoxybenzophenone | Variations in chlorine placement alter chemical behavior |

| 3,5-Dichloro-4'-methoxybenzophenone | Lacks fluorine; changes electronic distribution affecting reactivity |

Case Studies

- Antibacterial Activity Study : A study conducted on the antibacterial effects of various benzophenone derivatives revealed that this compound exhibited significant activity against standard strains of E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research Application : In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines by interfering with metabolic pathways related to cell proliferation. Further research is needed to identify the precise molecular targets involved.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to target proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone (CAS: 1333960-50-1)

- Structural Differences : The chlorine substituents are at positions 3 and 5 instead of 3 and 3.

- Impact: Positional isomerism may alter electronic distribution, affecting reactivity in electrophilic substitution.

4-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 760192-85-6)

- Structural Differences : A bromine atom replaces the 4-chlorine.

- Impact: Bromine’s larger atomic radius increases molecular weight (MW: ~339.6 vs. However, brominated analogs may pose higher environmental persistence risks .

- Safety : Classified under GHS guidelines; requires precautions against inhalation and skin contact .

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 1217462-02-6)

- Structural Differences : Methyl groups at 3' and 5' replace fluorine and introduce steric bulk.

- Impact: Methyl groups are electron-donating, increasing electron density on the aromatic ring. This may reduce electrophilic reactivity but improve solubility in non-polar solvents. The dimethyl configuration could also hinder metabolic degradation compared to the fluoro-methoxy analog .

4-Chloro-3',4'-dimethoxybenzophenone

- Structural Differences : A single chlorine at position 4 and two methoxy groups at 3' and 4'.

- The lack of fluorine reduces electronegativity, possibly altering binding affinity in biological systems .

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS: 543708-66-3)

- Structural Differences : Ethylenedioxy (fused 1,4-dioxane ring) replaces fluoro and methoxy.

- The absence of fluorine reduces halogen bonding capacity, which may limit use in supramolecular chemistry .

Comparative Data Table

Key Research Findings

- Reactivity : Fluorine and chlorine substituents increase electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions. Methoxy groups stabilize intermediates via resonance .

- Thermal Stability : Ethylenedioxy analogs exhibit higher decomposition temperatures (>250°C) due to fused ring systems .

Biological Activity

3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₉Cl₂FO₂

- Molecular Weight : 299.12 g/mol

- Structural Features : The compound features two chlorine atoms, one fluorine atom, and a methoxy group on the benzene ring, contributing to its unique chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its electron-withdrawing groups (chlorine and fluorine) enhance its binding affinity to target proteins, influencing various cellular pathways such as:

- Signal Transduction : Modulation of signaling pathways that control cell growth and differentiation.

- Gene Expression Regulation : Interaction with transcription factors that regulate gene expression.

- Enzyme Inhibition/Activation : Acting as an inhibitor or activator depending on the target enzyme's nature.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- MDA-MB-231 (triple-negative breast cancer)

- HeLa (cervical cancer)

- L1210 (mouse lymphocytic leukemia)

In studies, the compound showed IC₅₀ values in the low micromolar range, indicating potent antiproliferative activity. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis in sensitive cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other benzophenone derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dichlorobenzophenone | Lacks fluorine and methoxy groups | Lower reactivity and biological activity |

| 3-Fluoro-4-methoxybenzophenone | Lacks chlorine atoms | Altered electronic distribution |

| 4-Chloro-3’-fluoro-4’-methoxybenzophenone | Different substitution pattern | Variations in chemical behavior |

This comparison highlights how specific substitutions influence the compound's reactivity and biological activities.

Case Studies and Research Findings

- Antiproliferative Studies :

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The study suggested potential applications in pharmaceuticals targeting bacterial infections.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Focus on carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and substituent-specific absorptions (e.g., C-F at 1100–1250 cm⁻¹, C-Cl at 550–850 cm⁻¹). Compare with structurally related benzophenones, such as 4'-chloro-2-hydroxy-4-methoxybenzophenone, which exhibits distinct carbonyl and hydroxyl peaks .

- NMR :

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons influenced by electron-withdrawing groups (e.g., fluorine and chlorine substituents cause downfield shifts).

- ¹³C NMR : Carbonyl carbon (~δ 190–200 ppm), methoxy carbon (~δ 55–60 ppm), and halogen-substituted aromatic carbons (e.g., C-F and C-Cl environments).

- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns reflecting loss of Cl/F substituents.

Q. How can researchers design a synthesis route for this compound?

- Methodological Answer :

- Halogenation : Start with a benzophenone precursor (e.g., 3'-fluoro-4'-methoxybenzophenone) and employ selective chlorination using reagents like Cl₂/FeCl₃ or SOCl₂. Monitor reaction conditions to avoid over-halogenation .

- Catalytic Carbonylation : Utilize Pd-catalyzed cross-coupling for introducing methoxy or halogen groups. Optimize temperature (80–120°C) and solvent (e.g., DMF or THF) to enhance yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Advanced Research Questions

Q. How can contradictory NMR data for structural confirmation be resolved?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference. For methoxy groups, compare integration values with expected proton counts .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, distinguish between chlorine- and fluorine-adjacent protons via heteronuclear correlations .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. What strategies mitigate decomposition during purification of halogenated benzophenones?

- Methodological Answer :

- Low-Temperature Techniques : Perform column chromatography at 4°C to reduce thermal degradation.

- Inert Atmosphere : Use nitrogen or argon during solvent evaporation to prevent oxidation .

- Stabilizing Additives : Include 0.1% BHT (butylated hydroxytoluene) in eluents to inhibit radical-mediated decomposition .

Analytical and Safety Considerations

Q. How to validate purity using HPLC and GC-MS, and what parameters are critical?

- Methodological Answer :

- HPLC : Use a C18 column, mobile phase (acetonitrile/water with 0.1% TFA), and UV detection at 254 nm. Compare retention times with standards (e.g., ≥98% purity as per pharmacopeial guidelines) .

- GC-MS : Optimize inlet temperature (250–300°C) and split ratio (10:1) to avoid column overload. Monitor for impurities like dehalogenated byproducts .

Q. What safety protocols are essential for handling halogenated benzophenones?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in amber glass bottles at –20°C under nitrogen to prevent moisture absorption and photodegradation .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.